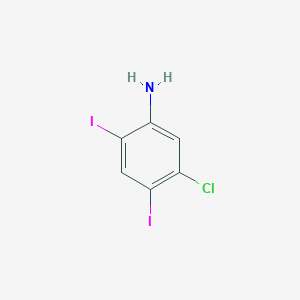
5-Chloro-2,4-diiodo-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-diiodo-aniline is a halogenated aromatic amine with the molecular formula C6H4ClI2N and a molecular weight of 379.37 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to an aniline ring, making it a unique and valuable compound in various chemical applications .
Mechanism of Action
Target of Action
5-Chloro-2,4-diiodo-aniline is a chemical compound that belongs to the family of halogenated aromatic amines.
Mode of Action
. They can act as nucleophiles or electrophiles, enabling them to interact with a wide range of biological targets.
Biochemical Pathways
. They may influence enzyme activity, disrupt normal cellular processes, or even cause DNA damage under certain conditions.
Result of Action
. These could include enzyme inhibition, disruption of cellular processes, or induction of oxidative stress, among others.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other chemicals, and temperature. For instance, certain conditions might enhance or inhibit the compound’s reactivity, thereby influencing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-diiodo-aniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 5-chloro-2-iodoaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-diiodo-aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents like bromine or nitric acid in acidic or neutral conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, halogenated derivatives, and oxidized or reduced forms of the original compound .
Scientific Research Applications
5-Chloro-2,4-diiodo-aniline has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodoaniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-iodoaniline: Contains only one iodine atom, resulting in different reactivity and applications.
5-Bromo-2,4-diiodo-aniline: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
Uniqueness
5-Chloro-2,4-diiodo-aniline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated anilines . This makes it a valuable compound for specific chemical and industrial applications .
Properties
IUPAC Name |
5-chloro-2,4-diiodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUOBMRVDYRFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














